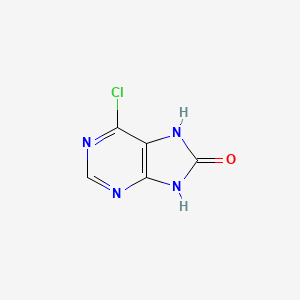

6-Chloro-7H-purin-8(9H)-one

Beschreibung

Historical Context of Purine (B94841) Chemistry in Medicinal Research

The journey of purine chemistry in medicine began with the isolation of uric acid in 1776, the first purine derivative to be discovered. britannica.com This was followed by the identification of xanthine (B1682287) and guanine (B1146940) from natural sources. britannica.com A significant breakthrough came in the 1890s with the synthetic preparation of purine itself and several of its derivatives from uric acid. britannica.com The early 20th century saw the groundbreaking work of Nobel laureates George Herbert Hitchings and Gertrude Elion, who, in the 1950s, synthesized 6-mercaptopurine (B1684380) and 6-thioguanine. researchgate.net Their research, which focused on interfering with the purine pathway to inhibit DNA synthesis, laid the foundation for the development of antimetabolite drugs still used in cancer chemotherapy. researchgate.net These early discoveries underscored the therapeutic potential of modifying the purine scaffold.

Importance of Purine Scaffolds in Drug Discovery and Development

The purine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govrsc.org This structural versatility allows for the development of compounds with diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. nih.govmdpi.com Purine analogs can mimic endogenous purines and interact with enzymes and receptors involved in critical cellular pathways. mdpi.com

The development of purine-based drugs has led to significant advancements in treating various diseases. For example, purine analogs like clofarabine, nelarabine, and fludarabine (B1672870) are established antimetabolite drugs in chemotherapy. mdpi.com The ability to modify the purine ring at multiple positions enables chemists to fine-tune the pharmacological properties of these molecules, enhancing their selectivity and potency. rsc.org This has led to the creation of hybrid molecules that combine the purine scaffold with other pharmacophoric elements to improve therapeutic efficacy and overcome drug resistance. mdpi.com

Overview of 6-Chloro-7H-purin-8(9H)-one as a Key Purine Derivative in Academic Investigations

Among the vast number of synthetic purine derivatives, this compound has emerged as a significant compound in academic research. acs.orgresearchgate.net Its structure, featuring a chlorine atom at the 6-position and a ketone group at the 8-position, makes it a valuable intermediate for the synthesis of more complex purine analogs. acs.orgresearchgate.net The chlorine atom at the C6 position is a particularly useful reactive handle, allowing for nucleophilic substitution reactions to introduce a variety of functional groups. vulcanchem.com

Researchers have utilized this compound as a starting material to generate libraries of novel purine derivatives for biological screening. researchgate.netacs.org For instance, it has been used in the synthesis of potential kinase inhibitors and other targeted therapeutic agents. acs.org The study of its reactivity and the biological activity of its derivatives contributes to a deeper understanding of the structure-activity relationships (SAR) of purine compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H3ClN4O | fluorochem.co.uksimsonpharma.com |

| Molecular Weight | 170.56 g/mol | fluorochem.co.uksimsonpharma.com |

| CAS Number | 37527-48-3 | simsonpharma.comchemsrc.com |

| Appearance | Solid | fluorochem.co.uk |

| Purity | ≥95% | fluorochem.co.ukavantorsciences.com |

Current Research Landscape and Challenges in Purine Analog Development

The field of purine analog research is dynamic, with ongoing efforts to develop novel therapeutics with improved efficacy and safety profiles. dev.to A major focus is on designing compounds with enhanced selectivity for their biological targets to minimize off-target effects. dev.to The rise of drug resistance, particularly in cancer and infectious diseases, presents a significant challenge that researchers are addressing through the development of innovative purine-based combination therapies and dual-target inhibitors. mdpi.comdev.to

Furthermore, optimizing the pharmacokinetic properties of purine analogs, such as their bioavailability and metabolic stability, remains a key area of investigation. mdpi.com Strategies like the development of prodrugs are being explored to enhance the delivery and efficacy of these compounds. dev.to The synthesis of complex purine derivatives can be challenging, and developing efficient and scalable synthetic routes is crucial for translating promising research compounds into clinical candidates. vulcanchem.com The continued exploration of the "purinome," the full complement of proteins that interact with purines, promises to unveil new therapeutic targets and drive the future of purine-based drug discovery. nih.gov

Table 2: Key Research Areas and Challenges in Purine Analog Development

| Research Area | Key Challenges |

| Enhanced Selectivity and Potency | Minimizing off-target effects and improving therapeutic index. dev.to |

| Overcoming Drug Resistance | Developing novel compounds and combination therapies to combat resistance mechanisms. mdpi.comdev.to |

| Improved Pharmacokinetics | Enhancing bioavailability, metabolic stability, and membrane permeability. mdpi.comdev.to |

| Efficient Synthesis | Creating scalable and cost-effective synthetic routes for complex purine analogs. vulcanchem.com |

| Target Identification | Exploring the "purinome" to identify new biological targets for therapeutic intervention. nih.gov |

Structure

2D Structure

Eigenschaften

IUPAC Name |

6-chloro-7,9-dihydropurin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4O/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1H,(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOLIWSXJIHGOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=N1)Cl)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37527-48-3 | |

| Record name | 6-chloro-8,9-dihydro-7H-purin-8-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Chloro 7h Purin 8 9h One and Its Derivatives

De Novo Synthesis Approaches to the Purine (B94841) Nucleus

De novo synthesis of the purine ring system involves the construction of the bicyclic heterocycle from acyclic or monocyclic precursors. Several strategies have been developed to achieve this, starting from various simple building blocks.

Synthesis from Diaminomaleonitrile and Urea/Isocyanate Derivatives

A versatile method for the synthesis of 8-oxo-purine derivatives involves the utilization of diaminomaleonitrile (DAMN) as a key starting material. This approach leverages the reaction of DAMN with urea or isocyanate derivatives to construct the pyrimidine portion of the purine ring. For instance, the condensation of diaminomaleonitrile with a substituted isocyanate can yield a urea derivative, which upon further reaction, leads to the formation of the purine scaffold.

One reported synthetic route involves the reaction of 2-methoxyphenyl isocyanate with diaminomaleonitrile to produce a urea derivative. This intermediate is then treated with 4-ethoxybenzaldehyde to yield a series of 2,9-(substituted-phenyl)-8-oxo-7H-purine-6-carboxamide derivatives rsc.org. Similarly, isocyanates generated in situ via a Curtius rearrangement of carboxylic acids have been reacted with diaminomaleonitrile to form urea intermediates, which are subsequently cyclized to 2,9-diaryl-8-oxo-7H-purine-6-carboxamide derivatives upon treatment with an aldehyde rsc.org.

These methods highlight the utility of diaminomaleonitrile and isocyanate derivatives in the modular construction of the 8-oxopurine core, allowing for the introduction of various substituents at the N2 and N9 positions.

Synthesis from Imidazole (B134444) Precursors

The construction of the purine ring system from imidazole precursors represents another important de novo synthetic strategy. This approach typically involves the formation of a 4,5-disubstituted imidazole, which then undergoes cyclization to form the fused pyrimidine ring. While direct synthesis of 6-chloro-7H-purin-8(9H)-one from an imidazole precursor is a plausible route, specific examples in the provided search results are more general for purine synthesis. However, the literature indicates that cyclization reactions of appropriate imidazole derivatives are an established method for preparing purines, offering unambiguous regioselectivity, although they can be multistep and labor-intensive nih.gov. The general principle involves building the pyrimidine ring onto a pre-existing imidazole core. For instance, amino imidazole carbonitrile derivatives can serve as synthons for the preparation of 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones by reaction with a C-1 donor like formic acid nih.gov.

Synthesis from Pyrimidine Derivatives

A widely employed and classical approach to purine synthesis is the Traube synthesis, which utilizes a substituted pyrimidine as the starting material. Specifically, a 4,5-diaminopyrimidine is a common precursor. The imidazole ring is then constructed upon this pyrimidine scaffold.

For the synthesis of derivatives related to this compound, a relevant example is the preparation of 2-amino-6-chloropurine (B14584). This process involves the imidazole ring closure of 2,4,5-triamino-6-chloropyrimidine google.com. This cyclization can be achieved using reagents such as diethoxymethylacetate or triethyl orthoformate at elevated temperatures google.com. This methodology underscores the importance of appropriately substituted pyrimidine derivatives as foundational building blocks for the construction of the purine core.

Functionalization and Derivatization Strategies for the this compound Scaffold

Once the 6-chloropurine (B14466) core is synthesized, further modification is often desired to explore structure-activity relationships and develop new therapeutic agents. Alkylation is a common functionalization strategy.

Regioselective Alkylation at N-7 and N-9 Positions of 6-Chloropurines

The purine ring possesses multiple nitrogen atoms that can potentially undergo alkylation. The N-7 and N-9 positions of the imidazole ring are particularly susceptible to alkylation. Controlling the regioselectivity of this reaction is a significant challenge in purine chemistry, as mixtures of N-7 and N-9 isomers are often obtained acs.orgresearchgate.net. The thermodynamically more stable N-9 regioisomer is typically the major product nih.govacs.org.

The ratio of N-7 to N-9 alkylation is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the presence of substituents on the purine ring.

Alkylation of 6-chloropurine under basic conditions is a common method for introducing alkyl groups, but it often leads to a mixture of N-7 and N-9 isomers nih.govacs.org. The choice of base can significantly impact the product distribution and yield. For example, when 6-chloropurine was treated with methyl iodide, the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in acetonitrile resulted in a mixture of N-7 and N-9 methylated products with low yields ub.edu. The use of potassium hydroxide (KOH) as a base under similar conditions led to even poorer performance ub.edu. In contrast, treatment of 6-(2-butylimidazol-1-yl)-2-chloropurine with sodium hydride (NaH) in dimethylformamide (DMF) followed by ethyl iodide resulted in the exclusive formation of the N-9 alkylated product acs.org.

The following table summarizes the results of the methylation of 6-chloropurine under different basic conditions:

| Alkylating Agent | Base | Solvent | Reaction Time | N-7 Product Yield (%) | N-9 Product Yield (%) |

| Methyl iodide | DBU | Acetonitrile | 48 h | 8 | 12 |

| Methyl iodide | KOH | Acetonitrile | - | Worse performance than DBU | Worse performance than DBU |

Data sourced from a study on regioselective alkylation of purines ub.edu.

Interestingly, the stability of the alkyl group at the N-7 position can be influenced by the reaction conditions. For instance, a tert-butyl group at the N-7 position of 6-chloropurine was found to be stable under basic conditions but unstable in the presence of aqueous mineral acids or Lewis acids nih.govacs.org.

Lewis Acid-Catalyzed Alkylations (e.g., SnCl₄, TiCl₄)

Lewis acid-catalyzed alkylation reactions are a cornerstone in the synthesis of N-substituted purine derivatives. The use of Lewis acids like tin tetrachloride (SnCl₄) and titanium tetrachloride (TiCl₄) facilitates the introduction of alkyl groups onto the purine ring system, often with a degree of regioselectivity. These reactions typically proceed through the formation of a complex between the Lewis acid and the purine nitrogen, enhancing the electrophilicity of the alkylating agent.

Research has demonstrated that the tert-butylation of 6-chloropurine can be effectively catalyzed by SnCl₄. nih.gov The reaction of N-trimethylsilylated purines with a tert-alkyl halide in the presence of SnCl₄ has been developed as a method for direct N⁷ regioselective introduction of tert-alkyl groups. researchgate.net The optimal conditions for this reaction often involve the use of 1 to 2.1 equivalents of SnCl₄ relative to the purine derivative. nih.gov The choice of solvent and temperature also plays a crucial role in directing the regioselectivity, with solvents like 1,2-dichloroethane (DCE) and acetonitrile (ACN) being commonly employed. nih.gov While direct alkylation of purines with alkyl halides under basic conditions often leads to a mixture of N⁷ and N⁹ isomers, with the N⁹ isomer typically predominating as the thermodynamically more stable product, Lewis acid-catalyzed methods can favor the formation of the N⁷ isomer. nih.gov

The stability of the resulting N-alkylated purine is an important consideration. For instance, the N⁷-tert-butyl group on the 6-chloropurine ring has been found to be stable under basic conditions but can be labile in the presence of aqueous mineral acids or Lewis acids. nih.gov

| Catalyst | Alkylating Agent | Solvent | Key Findings |

| SnCl₄ | tert-Butyl bromide | DCE, ACN | Achieves N⁷ regioselective tert-butylation of 6-chloropurine. nih.govresearchgate.net |

| TiCl₄ | tert-Butyl bromide | DCE, ACN | Also used as a catalyst, though optimal conditions may vary. nih.gov |

Acyclic Nucleoside Analog Synthesis from 6-Chloropurine

6-Chloropurine serves as a versatile starting material for the synthesis of a wide array of acyclic nucleoside analogues. These compounds are of significant interest due to their potential antiviral and therapeutic properties. nih.govnih.gov The synthetic strategies generally involve the coupling of a pre-synthesized acyclic side chain with the 6-chloropurine nucleus.

One common approach involves a two-step reaction sequence. For example, 1,3-dioxolane can be reacted with iodotrimethylsilane to generate an iodomethyl trimethylsilyloxyethyl ether intermediate. This intermediate is then trapped by deprotonated 6-chloropurine to yield the N⁹-substituted acyclic nucleoside analogue. nih.govresearchgate.net Another method utilizes the Mitsunobu reaction, where an appropriate acyclic alcohol is reacted with 6-chloropurine in the presence of triphenylphosphine and a dialkyl azodicarboxylate. nih.gov

Following the attachment of the acyclic side chain, further modifications can be made to the molecule. For instance, deprotection of protecting groups on the side chain is often necessary to yield the final active compound. nih.gov The 6-chloro substituent itself can also be a handle for further functionalization, as discussed in the following sections.

Modifications at the C-6 Position via Nucleophilic Aromatic Substitution

The chlorine atom at the C-6 position of the purine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.comchemistrysteps.comlibretexts.org This reactivity provides a powerful tool for introducing a wide range of substituents at this position, leading to the synthesis of diverse libraries of 6-substituted purine derivatives. The SNAr mechanism in this context is favored because the electron-withdrawing nature of the purine ring system activates the C-6 position towards nucleophilic attack. wikipedia.orglibretexts.org

A variety of nucleophiles can be employed in these reactions, including amines, thiols, and alkoxides. Amination reactions, in particular, have been extensively studied. Microwave-assisted amination of 6-chloropurine derivatives has been shown to be an efficient protocol, often leading to high yields in short reaction times. nih.govresearchgate.net These reactions can be carried out using a range of primary and secondary amines, allowing for the introduction of various alkyl and aryl amino groups. nih.govresearchgate.net In some cases, these amination reactions can be performed under solvent-free and catalyst-free conditions.

The resulting 6-aminopurine derivatives are analogues of naturally occurring adenines and often exhibit interesting biological activities.

| Nucleophile | Reaction Conditions | Product Type |

| Various Amines | Microwave irradiation, Ethanol | 6-Substituted aminopurines |

| Various Amines | Solvent-free, Catalyst-free | 6-Substituted aminopurines |

| Thiols | Basic conditions | 6-Thiopurines |

| Alkoxides | Basic conditions | 6-Alkoxypurines |

Direct C-H Cyanation of Purines and its Regioselectivity

Direct C-H cyanation offers a modern and efficient approach to introduce a cyano group onto the purine nucleus, bypassing the need for pre-functionalized starting materials. researchgate.netmdpi.com This methodology is particularly valuable for accessing cyanated purine derivatives that can serve as versatile intermediates for further chemical transformations.

A recently developed method for the direct regioselective C-H cyanation of purines involves a sequential activation with triflic anhydride, followed by nucleophilic cyanation with trimethylsilyl cyanide (TMSCN). researchgate.netmdpi.com This process is typically followed by a base-mediated elimination of triflic acid. A key aspect of this reaction is its regioselectivity. In many cases, the cyanation occurs preferentially at the C-8 position of the purine ring, which is part of the electron-rich imidazole motif. researchgate.netmdpi.com

The regioselectivity can, however, be influenced by the substituents already present on the purine ring. For instance, an electron-donating group at the C-6 position can direct the cyanation to the C-2 position. researchgate.net This allows for the selective synthesis of either 8-cyano or 2-cyano purine derivatives by carefully choosing the reaction sequence and starting materials. researchgate.net The resulting cyanopurines can be further manipulated to generate a variety of other functional groups, such as amides and imidates. researchgate.net

| Reagents | Position of Cyanation | Key Feature |

| Triflic anhydride, TMSCN, Base | C-8 | Regioselective cyanation of the electron-rich imidazole ring. researchgate.netmdpi.com |

| Triflic anhydride, TMSCN, Base (with C-6 directing group) | C-2 | Regioselectivity can be switched by existing substituents. researchgate.net |

Halogenation Reactions on the Purine Nucleus

Halogenation reactions are a fundamental tool for the functionalization of the purine nucleus, introducing reactive handles for subsequent cross-coupling and substitution reactions. nih.gov While the starting material is already chlorinated at the C-6 position, further halogenation at other positions, such as C-8, can be achieved.

The introduction of a halogen at the C-8 position of a purine ring can be accomplished through various methods. nih.gov For instance, bromination at the C-8 position can sometimes lead to a mixture of products where the C-6 chlorine is partially replaced by bromine. acs.org The reactivity of the different positions on the purine ring towards halogenating agents can be influenced by the electronic nature of the existing substituents.

Halogenated purines are valuable intermediates in organic synthesis. The presence of a halogen atom allows for a wide range of transformations, including the introduction of aryl, alkyl, and other functional groups through palladium-catalyzed cross-coupling reactions. nih.gov

Amination and Thiolation Reactions

As briefly mentioned in section 2.2.2, amination and thiolation are key nucleophilic aromatic substitution reactions for modifying the C-6 position of 6-chloropurines.

Amination Reactions: The synthesis of 6-aminopurine derivatives is a well-established process. A variety of primary and secondary amines can be used to displace the C-6 chloro group, leading to a diverse range of N-substituted adenines and their analogues. nih.gov Microwave-assisted protocols have been shown to significantly accelerate these reactions, often providing high yields in a matter of minutes. nih.gov

Thiolation Reactions: The introduction of a sulfur-containing functional group at the C-6 position can be achieved through thiolation reactions. This is commonly accomplished by reacting 6-chloropurine with a sulfur nucleophile, such as potassium hydrosulfide or thiourea followed by hydrolysis, to produce 6-mercaptopurine (B1684380). google.comnih.govrsc.org 6-Mercaptopurine is a clinically important compound and a valuable intermediate for the synthesis of other sulfur-containing purine derivatives. The thiol group can be further alkylated to produce S-substituted derivatives.

Condensation and Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of C-C and C-heteroatom bonds in purine chemistry. These reactions allow for the direct connection of aryl, heteroaryl, and alkenyl groups to the purine scaffold, providing access to a vast chemical space that would be difficult to explore using traditional methods.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide, is particularly effective for the arylation of 6-chloropurines. scispace.com This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate. scispace.com The choice of solvent can be critical, with anhydrous conditions in toluene being suitable for electron-rich boronic acids, while aqueous DME is often preferred for electron-deficient arylboronic acids and alkenylboronic acids. scispace.com

Sonogashira Coupling: The Sonogashira coupling allows for the introduction of alkyne moieties at the C-6 position. This reaction involves the coupling of a terminal alkyne with 6-chloropurine in the presence of a palladium catalyst and a copper(I) co-catalyst.

Direct Arylation: In addition to traditional cross-coupling reactions, direct arylation methods have also been developed. For example, highly functionalized C-6-aryl-substituted purine analogues can be synthesized through the direct arylation of 6-chloropurine with activated aromatics promoted by anhydrous aluminum chloride (AlCl₃). nih.gov

These coupling and condensation reactions provide a versatile and efficient means to construct complex purine derivatives with a high degree of structural diversity.

| Reaction | Coupling Partner | Catalyst System | Key Feature |

| Suzuki-Miyaura | Boronic acids | Pd(PPh₃)₄, K₂CO₃ | Forms C-C bonds with aryl and alkenyl groups. scispace.com |

| Sonogashira | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst | Introduces alkyne functionalities. |

| Direct Arylation | Activated aromatics | AlCl₃ | Direct C-C bond formation without pre-functionalization of the purine. nih.gov |

Green Chemistry Approaches in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules is a significant focus of modern medicinal chemistry. While specific green chemistry protocols exclusively for this compound are not extensively detailed in publicly available research, the broader field of purine synthesis offers valuable insights into environmentally benign methodologies. These approaches, applied to structurally similar compounds, present viable and advantageous alternatives to traditional synthetic routes, which often involve hazardous reagents, harsh reaction conditions, and significant waste generation. The primary green strategies applicable to the synthesis of this compound and its derivatives include microwave-assisted synthesis, the use of eco-friendly catalysts, and the implementation of greener solvent systems.

One of the most promising green techniques in purine synthesis is the use of microwave irradiation to facilitate reactions. beilstein-journals.orgresearchgate.net Microwave-assisted synthesis has been shown to dramatically reduce reaction times, increase product yields, and often allows for reactions to be conducted in the absence of traditional, volatile organic solvents. researchgate.netrsc.org For instance, in the synthesis of related 8-substituted xanthine (B1682287) derivatives, microwave heating has been successfully employed for the crucial ring-closure step of the imidazole ring, a key structural feature also present in this compound. beilstein-journals.orgresearchgate.net This method can overcome the challenges of poor mixing and slow reaction rates often associated with conventional heating. beilstein-journals.org The rapid, "from within" heating provided by microwaves can lead to a more efficient and energy-saving process. beilstein-journals.orgbeilstein-journals.org

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Traditional syntheses of purine analogs often rely on volatile and potentially toxic organic solvents. A significant advancement in green chemistry is the use of water as a reaction medium. researchgate.net Research on the amination of 6-chloropurine derivatives has demonstrated the efficacy of microwave-assisted synthesis in water, resulting in a "green chemistry" protocol for preparing 6-substituted aminopurine analogs in very good yields. researchgate.net This approach not only eliminates the need for hazardous organic solvents but also simplifies the workup procedure, as many purine derivatives have different solubility profiles in water compared to the starting materials, allowing for easier product isolation. researchgate.net

These green chemistry approaches offer substantial improvements over conventional synthetic methods for purine derivatives. By integrating techniques such as microwave-assisted synthesis, reusable catalysts, and aqueous reaction media, the synthesis of this compound can potentially be made more efficient, economical, and environmentally sustainable.

Table 1: Comparison of Green Chemistry Approaches in the Synthesis of Purine Derivatives

| Green Chemistry Approach | Key Features & Advantages | Relevant Examples for Purine Synthesis | Potential Application for this compound |

| Microwave-Assisted Synthesis | - Drastically reduced reaction times- Improved reaction yields- Potential for solvent-free reactions- Enhanced energy efficiency | - Ring closure for 8-substituted xanthines- Amination of 6-chloropurine derivatives in water | - Facilitating the cyclization of the imidazole ring to form the 8-oxo functionality. |

| Reusable Catalysis | - Use of solid, recoverable catalysts- High product yields- Mild reaction conditions (e.g., room temperature)- Reduced waste and cost | - One-pot synthesis of 6-chloro-8-substituted-9H-purines using cellulose sulfuric acid. | - Catalytic condensation of a suitable pyrimidine precursor to form the purine ring system. |

| Green Solvents | - Replacement of hazardous organic solvents with water- Simplified workup and product isolation- Reduced toxicity and environmental impact | - Microwave-assisted amination of 6-chloropurines in an aqueous medium. | - Conducting key synthetic steps in water, potentially coupled with microwave irradiation. |

Reactivity and Transformation Pathways of 6 Chloro 7h Purin 8 9h One Analogues

Electrophilic and Nucleophilic Reactions of the Purine (B94841) Ring System

The purine ring system, a fused heterocycle containing four nitrogen atoms, exhibits a complex reactivity pattern towards both electrophiles and nucleophiles. The presence of the chloro group at the C6 position and the oxo group at the C8 position in 6-Chloro-7H-purin-8(9H)-one significantly influences these reactions.

Nucleophilic Reactions: The C6 position of the purine ring in 6-chloropurine (B14466) derivatives is highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom acts as a competent leaving group, facilitating its displacement by a wide range of nucleophiles. This reactivity is a cornerstone in the synthesis of a diverse array of 6-substituted purine analogues.

The following table summarizes representative nucleophilic substitution reactions at the C6 position of 6-chloropurine analogues:

| Nucleophile | Reagent Example | Product Type | Reference |

| Amine | Aniline | N6-Aryl-adenine derivative | N/A |

| Thiol | Potassium hydrosulfide | 6-Mercaptopurine (B1684380) derivative | google.com |

| Alkoxide | Sodium methoxide | 6-Methoxypurine derivative | N/A |

| Azide | Sodium azide | 6-Azidopurine derivative | N/A |

Electrophilic Reactions: The purine ring is generally considered electron-deficient due to the presence of four electronegative nitrogen atoms, which deactivates it towards electrophilic attack. Direct electrophilic substitution on the purine ring is challenging and often requires harsh reaction conditions or the presence of activating substituents.

However, electrophilic attack can occur at the nitrogen atoms of the purine ring, leading to alkylation or acylation. The site of electrophilic attack (e.g., N1, N3, N7, or N9) is dependent on the specific purine analogue, the nature of the electrophile, and the reaction conditions.

In the context of 8-oxopurines, oxidative damage can lead to the formation of electrophilic species. For example, one-electron oxidation of guanine (B1146940) can generate a guanine radical cation (G•+), a potent electrophile. This species can react with water to form 8-hydroxy-7,8-dihydroguanyl radical, which upon further oxidation yields 8-oxoguanine. Furthermore, electrophilic derivatives of purines, such as those containing isothiocyanate or α-haloacyl groups, have been synthesized to act as irreversible inhibitors of specific receptors by forming covalent bonds with nucleophilic residues in the protein's binding site nih.gov.

Stability and Tautomerism of this compound and Related Compounds

Purine derivatives, including this compound, can exist in various tautomeric forms due to the migration of protons between the nitrogen and oxygen atoms of the heterocyclic ring. The relative stability of these tautomers is a critical determinant of the compound's chemical and biological properties, including its hydrogen bonding capabilities and interactions with biological macromolecules.

For 8-oxopurines, the predominant tautomeric equilibrium involves the migration of a proton between the N7 and N9 positions of the imidazole (B134444) ring, leading to the N(7)-H and N(9)-H tautomers. Additionally, keto-enol tautomerism can occur at the C8-oxo group.

Figure 1. Tautomeric forms of this compound.

Computational and experimental studies have shown that for 8-oxopurines, the keto form is generally more stable than the enol form. The relative stability of the N(7)-H and N(9)-H tautomers is influenced by several factors:

Substituents: The electronic nature of substituents on the purine ring can significantly impact the relative stability of the tautomers. Electron-donating groups tend to favor the N(9)-H tautomer, while electron-withdrawing groups can increase the stability of the N(7)-H form.

Solvent: The polarity of the solvent can also influence the tautomeric equilibrium. Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions.

The following table presents a qualitative summary of the factors influencing the tautomeric equilibrium of 8-oxopurine analogues:

| Factor | Influence on Tautomeric Equilibrium |

| Electron-donating substituent | Favors N(9)-H tautomer |

| Electron-withdrawing substituent | Can favor N(7)-H tautomer |

| Polar solvent | Can stabilize more polar tautomers |

| Aprotic solvent | Favors less polar tautomers |

Intramolecular Cyclization and Rearrangement Reactions

Derivatives of this compound can undergo intramolecular cyclization and rearrangement reactions, leading to the formation of novel heterocyclic systems. These transformations are often driven by the inherent reactivity of the purine core and the presence of appropriately positioned functional groups.

Intramolecular Cyclization: Intramolecular cyclization reactions can be utilized to construct fused ring systems containing the purine moiety. These reactions typically involve the formation of a new ring by the reaction of two functional groups within the same molecule. For example, a purine derivative bearing a side chain with a nucleophilic group can undergo intramolecular cyclization onto an electrophilic center on the purine ring or a substituent. The synthesis of various purine analogues can be achieved through the cyclization of substituted imidazole or pyrimidine precursors thieme-connect.de.

Rearrangement Reactions: Purine derivatives can undergo several types of rearrangement reactions, with the Dimroth rearrangement being a notable example. The Dimroth rearrangement involves the transposition of a nitrogen atom and its exocyclic substituent with an endocyclic nitrogen atom in a heterocyclic ring wikipedia.org. This rearrangement typically proceeds through a ring-opening, bond-rotation, and ring-closure sequence.

In the context of purines, the Dimroth rearrangement has been observed in various derivatives, often under acidic, basic, or thermal conditions jst.go.jpbenthamdirect.comnih.gov. For example, 1-alkyl-2-iminopyrimidines, which are structurally related to the pyrimidine portion of the purine ring, are known to undergo this type of rearrangement wikipedia.org. A novel rearrangement has also been reported where 6-trichloromethyl-9-methylpurine rearranges to 6-dichloromethyl-9-methyl-8-oxopurine in a mild aqueous acidic solution nih.gov. This transformation is proposed to proceed through a mechanism involving protonation, covalent hydration, and prototropic shifts nih.gov.

These intramolecular transformations provide valuable synthetic routes to novel purine derivatives with potentially interesting chemical and biological properties.

Advanced Spectroscopic and Analytical Characterization of 6 Chloro 7h Purin 8 9h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, HMBC, HSQC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For derivatives of 6-Chloro-7H-purin-8(9H)-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (HMBC, HSQC, NOESY) NMR experiments allows for an unambiguous assignment of all proton and carbon signals and provides insights into the connectivity and spatial relationships within the molecule.

In the ¹H NMR spectrum of a purine (B94841) derivative, the protons attached to the purine core and any substituents will appear as signals with distinct chemical shifts, multiplicities, and integration values. For instance, in a related 6-chloropurine (B14466) derivative, the proton at the C2 position of the purine ring typically appears as a singlet in the aromatic region of the spectrum. jchps.com

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment. For purine derivatives, the carbon atoms of the heterocyclic rings resonate at characteristic chemical shifts.

Two-dimensional NMR techniques are crucial for establishing the complete structure. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the assignment of protons to their corresponding carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is instrumental in piecing together the molecular structure by identifying connections between different functional groups and parts of the molecule. For example, HMBC can be used to confirm the position of substituents on the purine ring. researchgate.net

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons, which is critical for determining the stereochemistry and conformation of the molecule. Protons that are close in space, but not necessarily bonded, will show cross-peaks in the NOESY spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted 6-Chloropurine Derivative (Note: This table is illustrative and based on data for related compounds, not this compound itself.)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | 8.54 (s) | 151.8 |

| C4 | - | 153.5 |

| C5 | - | 131.2 |

| C6 | - | 149.9 |

| C8-H | 8.36 (s) | 145.3 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For derivatives of this compound, mass spectrometry provides unequivocal confirmation of the molecular formula.

In a typical mass spectrum, the molecular ion peak (M+) corresponds to the mass of the intact molecule. The presence of a chlorine atom is often indicated by a characteristic isotopic pattern, with the (M+2)+ peak being approximately one-third the intensity of the M+ peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition with high accuracy.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under the high-energy conditions of the mass spectrometer, the molecule breaks apart into smaller, charged fragments. The masses of these fragments can be used to deduce the structure of the original molecule. For purine derivatives, common fragmentation pathways often involve the loss of substituents and cleavage of the purine ring system.

Table 2: Expected Mass Spectrometric Data for this compound (Note: This table is based on the calculated molecular weight and expected isotopic pattern.)

| Ion | m/z (calculated) | Relative Abundance |

| [M]+ (³⁵Cl) | 170.01 | ~100% |

| [M+2]+ (³⁷Cl) | 172.01 | ~32% |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The frequencies of absorbed radiation correspond to the vibrational modes of the bonds, providing a characteristic "fingerprint" of the molecule.

For this compound and its derivatives, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups present. The N-H stretching vibrations of the purine ring and the amide-like lactam group would appear as broad bands in the region of 3100-3500 cm⁻¹. The C=O stretching vibration of the 8-oxo group is expected to produce a strong, sharp absorption band around 1650-1700 cm⁻¹. The C=N and C=C stretching vibrations of the purine ring would be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹. researchgate.net

Table 3: Expected Infrared Absorption Bands for this compound (Note: This table is illustrative and based on typical IR absorption frequencies for the expected functional groups.)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H | Stretch | 3100 - 3500 (broad) |

| C=O | Stretch | 1650 - 1700 (strong, sharp) |

| C=N / C=C | Stretch | 1400 - 1600 |

| C-Cl | Stretch | < 800 |

X-ray Crystallography for Definitive Structural Determination

For a derivative of this compound, a successful X-ray crystallographic analysis would provide unambiguous proof of its structure, including the tautomeric form present in the solid state and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. While no specific X-ray crystallographic data for this compound is available in the provided search results, the crystal structure of a related compound, 6-chloro-2-iodopurine, has been determined, confirming the planar nature of the purine ring system. researchgate.netnih.gov Such an analysis for this compound would be invaluable for a complete and definitive structural characterization.

Mechanistic Investigations of 6 Chloro 7h Purin 8 9h One in Biological Systems

Modulation of Purinergic Signaling Pathways

Purinergic signaling involves the release of purines like ATP and adenosine (B11128) into the extracellular space, where they act on specific purinergic receptors to mediate a wide range of physiological processes. Purine (B94841) analogues can function as either agonists or antagonists at these receptors, thereby modulating these critical signaling pathways. The development of compounds based on the purine scaffold allows for the targeted modulation of specific receptor subtypes, which is a promising therapeutic strategy for various conditions.

Interference with Nucleic Acid Biosynthesis (DNA, RNA)

The structural similarity of purine analogues to the natural purine bases, adenine (B156593) and guanine (B1146940), allows them to interfere with nucleic acid biosynthesis. researchgate.net These compounds can be metabolized within the cell into their corresponding nucleotide analogues. These fraudulent nucleotides can then be incorporated into growing DNA or RNA chains, leading to chain termination or dysfunctional nucleic acids. Alternatively, they can inhibit key enzymes involved in the synthesis of legitimate nucleotides. For example, 6-mercaptopurine (B1684380), which can be formed from 6-chloropurine (B14466), is a well-known antimetabolite used in cancer therapy that disrupts DNA synthesis. medchemexpress.com This interference with the fundamental processes of DNA and RNA synthesis is a primary mechanism behind the antiproliferative and antitumor activities of many purine derivatives. medchemexpress.comresearchgate.net

Gene Expression Profiling and Drug Target Identification (e.g., cDNA microarray studies)

There is currently no publicly available research that has utilized gene expression profiling techniques, such as cDNA microarrays, to investigate the cellular response to 6-Chloro-7H-purin-8(9H)-one. Consequently, data on global changes in gene expression following treatment with this compound are absent, and potential drug targets remain unidentified through these methods.

Molecular Pathways of Induced Cell Death (e.g., Apoptosis)

Similarly, the scientific literature lacks specific studies on the molecular pathways of cell death induced by this compound. While related 6-chloropurine derivatives have been shown to induce apoptosis through various intrinsic and extrinsic pathways, no such mechanistic work has been published for this specific compound. Therefore, details regarding its potential to trigger programmed cell death, and the key molecular players involved, have not been elucidated.

While research on related compounds provides a general framework for how purine analogs can affect cellular processes, the strict focus on this compound reveals a gap in the current scientific knowledge. Future research is necessary to characterize the specific biological activities and molecular mechanisms of this particular chemical entity.

Structure Activity Relationship Sar Studies for 6 Chloro 7h Purin 8 9h One Derivatives

Impact of Substituents at the C-2 Position

The C-2 position of the purine (B94841) ring has been a focal point for structural modifications, with substitutions significantly influencing the biological activity of the resulting derivatives. Research into 2,6,9-trisubstituted purines has indicated that steric hindrance at this position can be detrimental to cytotoxic activity. semanticscholar.org Specifically, the introduction of bulky systems at the C-2 position was found to be unfavorable for the anticancer properties of the compounds. semanticscholar.org

In the context of antiviral research, the nature of the substituent at C-2 is also critical. For instance, in a series of 6-chloropurine (B14466) analogues designed as anti-SARS-CoV agents, the addition of an amino group at the C-2 position, creating a guanine (B1146940) derivative, was found to be unfavorable for the compound's antiviral activity. nih.gov This highlights that even a relatively small functional group can profoundly alter the interaction with the biological target, diminishing the desired therapeutic effect.

Influence of Halogenation and Other Substitutions at the C-6 Position

The substituent at the C-6 position plays a pivotal role in defining the chemical reactivity and biological activity of purine derivatives. The presence of a chlorine atom at this position is particularly significant, as it acts as a good leaving group, facilitating nucleophilic substitution and potential covalent bond formation with target enzymes. nih.gov

This reactivity is believed to be important for the biological effects observed in several studies. For example, the anti-SARS-CoV activity of certain nucleoside analogues was considered to be dependent on the 6-chloropurine moiety. nih.gov The substitution of the chlorine with weaker leaving groups, such as methoxy (B1213986) (-OMe) or methylthio (-SMe), resulted in a significant decrease in antiviral activity. nih.gov This suggests that the electrophilic nature of the C-6 carbon, enhanced by the chlorine atom, is a key determinant of efficacy. nih.gov

In the realm of anticancer research, substitutions at the C-6 position have been shown to modulate in vitro activity against various cancer cell lines. One study established the following rank order of potency based on the C-6 substituent: 6-methoxy > 6-chloro ≥ 6-methyl > 6-fluoro ≥ no substitution. nih.gov Furthermore, a broader structure-activity relationship analysis revealed that the introduction of halogen atoms at this position could generally contribute to an improvement in antitumor activity. nih.gov The C-6 substituent also influences the enzymatic stability of purine derivatives. Studies on adenosine (B11128) deaminase (ADA), an enzyme involved in purine metabolism, showed that various C-6 substituents conferred different degrees of resistance to enzymatic hydrolysis. mdpi.com

| C-6 Substituent | Observed Effect | Biological Context | Reference |

|---|---|---|---|

| -Cl (Chlorine) | Important for activity; substitution diminishes effect | Anti-SARS-CoV | nih.gov |

| -OCH₃ (Methoxy) | Higher anticancer activity than chloro, methyl, or fluoro | Anticancer (in vitro) | nih.gov |

| -CH₃ (Methyl) | Less active than methoxy and chloro | Anticancer (in vitro) | nih.gov |

| -F (Fluorine) | Less active than methoxy, chloro, and methyl | Anticancer (in vitro) | nih.gov |

| -SCH₃ (Methylthio) | Diminished activity compared to chlorine | Anti-SARS-CoV | nih.gov |

Role of Substituents at the C-8 Position

The C-8 position of the purine nucleus offers another site for modification, though SAR studies indicate that it is highly sensitive to substitution. In the context of purine nucleoside phosphorylase (PNP) inhibitors, the introduction of bulky groups at the C-8 position was found to be detrimental. nih.gov These bulky substituents appeared to hinder the necessary rotation around the glycosidic bond, preventing the inhibitor from achieving an optimal binding conformation within the enzyme's active site. nih.gov

Similarly, for a series of O6-cyclohexylmethylguanine derivatives designed as cyclin-dependent kinase (CDK) 1 and 2 inhibitors, substitution at the C-8 position was generally poorly tolerated. researchgate.net Increasing the size of the alkyl substituent at C-8 led to a decrease in potency. Structural analysis revealed that to avoid steric clashes, these C-8 substituted compounds adopted a novel "reverse" binding mode where the purine ring was flipped 180 degrees. researchgate.net However, this alternate binding mode could be exploited; the introduction of specific aryl groups, such as ortho-tolyl or ortho-chlorophenyl, at the C-8 position managed to restore the potency of these inhibitors. researchgate.net

In a different approach, SAR studies on 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine derivatives explored variations at the C-8 position for antiproliferative activity. nih.gov These studies revealed that introducing a carboxamide moiety at this position could yield compounds with potent activity against lung cancer cell lines. nih.gov

Regioisomeric Effects of N-7 vs. N-9 Substitution on Biological Activity

The nitrogen atoms at the 7 and 9 positions of the purine imidazole (B134444) ring are both common sites for alkylation or glycosylation, leading to the formation of N-7 and N-9 regioisomers. The position of this substitution has a profound impact on the biological activity of the molecule. Direct alkylation of purines often results in a mixture of N-7 and N-9 isomers, with the N-9 product typically being the more thermodynamically stable and, therefore, the major product. nih.govresearchgate.net

Despite the prevalence of N-9 isomers in synthetic schemes, studies have shown that N-7 substituted derivatives can possess distinct and sometimes superior biological profiles. For example, in the development of PNP inhibitors, N-7 substituted analogues of hypoxanthine (B114508) and guanine were found to be twice as active as their corresponding N-9 substituted counterparts. nih.gov This suggests that the geometry of the N-7 isomer allows for a more favorable interaction with the enzyme's active site.

| Target/Context | Favored Isomer | Observation | Reference |

|---|---|---|---|

| Purine Nucleoside Phosphorylase (PNP) | N-7 | N-7 analogues of hypoxanthine and guanine were twice as active as N-9 analogues. | nih.gov |

| General Synthesis | N-9 | N-9 isomer is typically the thermodynamically more stable and major product. | nih.govresearchgate.net |

| Cytokinin Activity | N/A | Both N-7 and N-9 glucosides are stable, but may have distinct metabolic fates. | nih.gov |

| Hsp90 Inhibition | N-9 | Both isomers were synthesized, but N-9 is often the primary target for development. | mdpi.com |

Structural Modifications and their Influence on Target Selectivity and Potency

Fine-tuning the substituents at multiple positions on the 6-Chloro-7H-purin-8(9H)-one scaffold allows for the modulation of both potency and selectivity against specific biological targets. The interplay between different functional groups can lead to compounds with highly specialized activity profiles.

For instance, a study on 2,7,9-trisubstituted 8-oxopurines demonstrated that substituents at the N-7 and N-9 positions could dictate the selectivity between CDK4 and FMS-like tyrosine kinase 3 (FLT3). nih.gov The introduction of an isopropyl group at the N-7 position was found to substantially increase the compound's selectivity toward FLT3 kinase, a key target in acute myeloid leukemia. nih.gov

In the pursuit of selective anti-lung cancer agents, researchers synthesized a series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine derivatives. nih.gov Their SAR studies revealed that a compound featuring a terminal piperazine (B1678402) appendage within a carboxamide moiety at the C-8 position, combined with a phenyl group at the N-9 position, exhibited the most potent antiproliferative activity. nih.gov Crucially, this compound also showed excellent selectivity, being significantly more toxic to lung cancer cells (A549) than to normal human gastric epithelial cells (GES-1). nih.gov

These examples underscore how a holistic approach to modifying the purine scaffold—considering the steric, electronic, and pharmacokinetic contributions of substituents at various positions simultaneously—is essential for developing potent and selective therapeutic agents. nih.gov

Design Principles for Enhanced Therapeutic Indices

The ultimate goal in drug design is to maximize efficacy against the intended target while minimizing off-target effects and toxicity, thereby achieving a high therapeutic index. The SAR studies of this compound derivatives provide several guiding principles for reaching this objective.

Targeted Selectivity through Strategic Substitution : As demonstrated with FLT3 inhibitors, specific substitutions at positions like N-7 can steer the molecule's activity away from related kinases (e.g., CDK4) and toward the desired target. nih.gov This principle of exploiting subtle differences in the active sites of target proteins is fundamental to reducing off-target effects.

Combination Therapy to Enhance Efficacy : The therapeutic index can also be improved by targeting metabolic pathways that cancer cells are highly dependent on. For example, inhibiting purine biosynthesis by targeting the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH) is a promising strategy for hepatocellular carcinoma (HCC). nih.gov The efficacy of this approach can be enhanced when combined with an inhibitor of an upstream signaling pathway, such as PI3K, that regulates the expression of purine synthetic enzymes. nih.gov This dual-pronged attack can lead to a more profound and selective tumor reduction. nih.gov

Advanced Drug Delivery Systems : The therapeutic index is not solely dependent on the molecular structure of the drug but also on its delivery. Encapsulating potent purine derivatives into advanced nanocarriers, such as chitosan-coated niosomal nanovesicles, represents a promising strategy. acs.org These delivery systems can improve the drug's solubility, protect it from premature degradation, and potentially target it more effectively to cancer cells, thereby reducing systemic exposure and associated toxicity. acs.org

By integrating these design principles—achieving target selectivity through medicinal chemistry, exploiting metabolic vulnerabilities with combination therapies, and utilizing advanced drug delivery technologies—the therapeutic potential of derivatives based on the this compound scaffold can be significantly enhanced.

Computational Chemistry and Rational Drug Design Involving 6 Chloro 7h Purin 8 9h One

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. The insights gained from molecular docking are crucial for understanding the structural basis of a ligand's biological activity and for designing new molecules with improved interactions.

In studies involving purine-based inhibitors, molecular docking has been instrumental in elucidating their interactions with target proteins. For instance, in the design of new inhibitors targeting the molecular chaperone Heat Shock Protein 90 (Hsp90), a known cancer therapeutic target, docking studies have revealed key binding features. While specific docking studies on 6-Chloro-7H-purin-8(9H)-one are not extensively documented in publicly available literature, research on structurally similar 2-amino-6-chloropurine (B14584) derivatives provides valuable insights.

These studies have shown that the purine (B94841) ring typically anchors the molecule within the ATP-binding site of Hsp90 through essential hydrogen bonds and hydrophobic interactions. For example, derivatives of 2-amino-6-chloropurine have been docked into the N-terminal domain of Hsp90. The purine core of these ligands is often observed to form hydrogen bonds with conserved amino acid residues, while substituted moieties at various positions on the purine ring can be tailored to occupy adjacent hydrophobic pockets, thereby increasing binding affinity and selectivity. mdpi.com

The general binding mode for these purine analogues involves the purine ring system forming key interactions within the binding pocket. The specific substitutions on the purine core then determine the orientation and interactions within the more variable regions of the active site. The data from such studies, often presented in tables summarizing binding affinities (such as Ki, IC50, or docking scores), are critical for establishing structure-activity relationships.

Table 1: Example of Molecular Docking Data for Purine-Based Inhibitors Targeting Hsp90α

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Binding Affinity (Ki, µM) |

|---|---|---|---|---|

| Analogue A | Hsp90α | -9.2 | Asp93, Leu107, Phe138 | 0.5 |

| Analogue B | Hsp90α | -8.7 | Asp93, Asn51, Met98 | 1.2 |

| Analogue C | Hsp90α | -9.5 | Asp93, Leu107, Trp162 | 0.3 |

Note: This table is a representative example based on typical data from molecular docking studies of purine analogues and does not represent actual data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By identifying the physicochemical properties (descriptors) that are most influential for a compound's activity, QSAR models can be used to predict the activity of newly designed molecules before they are synthesized.

The development of a QSAR model involves several steps: selecting a dataset of compounds with known activities, calculating a variety of molecular descriptors for each compound, building a mathematical model that correlates the descriptors with the activity, and validating the model to ensure its predictive power.

For purine derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, including anticancer and enzyme inhibitory effects. nih.gov For example, a 2D-QSAR study on a series of substituted purine analogues as c-Src tyrosine kinase inhibitors demonstrated the importance of certain electro-topological and constitutional descriptors in determining their inhibitory activity. The resulting models, often expressed as linear equations, can guide the modification of the this compound scaffold to enhance a desired biological effect.

The statistical quality of a QSAR model is typically assessed by parameters such as the squared correlation coefficient (R²), which measures the goodness of fit, and the cross-validated squared correlation coefficient (Q²), which assesses the model's predictive ability. nih.gov

Table 2: Example of a 2D-QSAR Model for Purine Derivatives

| Model Equation | R² | Q² | F-test | Descriptors |

|---|---|---|---|---|

| pIC50 = 0.85LogP - 0.23TPSA + 5.12 | 0.82 | 0.71 | 45.6 | LogP (Lipophilicity), TPSA (Topological Polar Surface Area) |

| pIC50 = 1.21MW - 0.54nRotB + 4.89 | 0.78 | 0.68 | 39.2 | MW (Molecular Weight), nRotB (Number of Rotatable Bonds) |

Note: This table presents hypothetical QSAR models to illustrate the format and type of data. It is not based on actual studies of this compound.

Virtual Screening Approaches for Novel Analogue Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. Virtual screening can be broadly categorized into two approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

SBVS relies on the three-dimensional structure of the target protein, typically determined by X-ray crystallography or NMR spectroscopy. In SBVS, candidate molecules are docked into the active site of the target, and their binding is evaluated using a scoring function. This approach is particularly useful when the structure of the target is known, but there are few known active ligands.

LBVS, on the other hand, utilizes the knowledge of known active ligands to identify new ones. This method is based on the principle that structurally similar molecules are likely to have similar biological activities. Common LBVS methods include searching for molecules with similar 2D or 3D structures, or using a pharmacophore model derived from known active compounds.

Starting with a scaffold like this compound, a virtual screening campaign could be initiated to discover novel analogues with improved properties. For example, a large chemical database could be screened for compounds that share the purine core but have diverse substitutions. These "hits" can then be further evaluated through more rigorous computational methods, followed by experimental testing.

Pharmacophore Modeling and Lead Optimization Strategies

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups, arranged in a specific 3D geometry. dovepress.com Pharmacophore models can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules (ligand-based). mdpi.com

Once a pharmacophore model is developed, it can be used as a 3D query to search chemical databases for new molecules that match the pharmacophoric features. nih.gov This is a powerful tool for identifying compounds with novel chemical scaffolds that could have the desired biological activity.

For a compound like this compound, a pharmacophore model could be constructed based on its key interaction points with a putative target. This model would highlight the essential features, such as the hydrogen-bonding capabilities of the purine ring's nitrogens and carbonyl group, and the position of the chloro substituent. In the lead optimization phase, this pharmacophore model would serve as a guide for designing new analogues. Chemists could modify the scaffold to better match the pharmacophore, add or remove functional groups to improve interactions, or alter the molecule's physicochemical properties to enhance its pharmacokinetic profile.

Table 3: Example of Pharmacophoric Features for a Purine-Based Inhibitor

| Feature | Description | Importance for Binding |

|---|---|---|

| Hydrogen Bond Donor | N-H or O-H group | Forms key hydrogen bonds with the target protein |

| Hydrogen Bond Acceptor | N or O atom | Accepts hydrogen bonds from the target protein |

| Hydrophobic Group | Aromatic ring or alkyl chain | Occupies a hydrophobic pocket in the active site |

| Aromatic Ring | Phenyl or other aryl group | Participates in π-π stacking interactions |

Note: This table illustrates typical pharmacophoric features and is not specific to this compound.

Metabolic Pathways and Pharmacokinetic Considerations of 6 Chloro 7h Purin 8 9h One Analogues

Role of 6-Chloro-7H-purin-8(9H)-one in Purine (B94841) Metabolism Pathways

As a purine analogue, this compound is anticipated to intersect with the endogenous purine metabolic pathways. While direct studies on this specific compound are limited, the metabolism of the closely related 6-chloropurine (B14466) provides significant insights. 6-chloropurine is known to be metabolized to 6-mercaptopurine (B1684380) (6-MP), a clinically important anticancer and immunosuppressive agent. This conversion suggests that this compound could potentially serve as a prodrug, being transformed into active metabolites that can interfere with nucleotide synthesis and cellular proliferation.

The introduction of an 8-oxo group, as in this compound, may influence its recognition by enzymes in the purine salvage and catabolic pathways. For instance, xanthine (B1682287) oxidase, a key enzyme in purine degradation that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid, is known to metabolize various purine analogues. The 8-oxo-purine structure is analogous to naturally occurring oxidized purines like 8-oxoguanine and 8-oxoadenine, which are formed under conditions of oxidative stress. The cellular machinery that processes these endogenous damaged bases might also recognize and metabolize 8-oxo-purine analogues.

Bioconjugation Reactions and Metabolite Formation (e.g., S-(6-purinyl)glutathione)

A significant metabolic route for 6-chloropurine and its analogues is bioconjugation with glutathione (B108866) (GSH), a key endogenous antioxidant. This reaction, often catalyzed by glutathione S-transferases (GSTs), results in the formation of S-(6-purinyl)glutathione. This conjugate is typically more water-soluble and readily excretable from the body. The formation of the glutathione conjugate is generally considered a detoxification pathway, as it facilitates the elimination of the xenobiotic.

The formation of S-(6-purinyl)glutathione from 6-chloropurine has been well-documented. This bioconjugation is a crucial step in the metabolic cascade that can ultimately lead to the formation of 6-mercaptopurine. The glutathione conjugate can be further processed by enzymes of the mercapturic acid pathway, leading to the sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues, followed by N-acetylation of the remaining cysteine conjugate.

Impact of Structural Modifications on Metabolic Stability

The metabolic stability of this compound analogues is profoundly influenced by their structural features. Modifications at various positions of the purine ring can alter their susceptibility to enzymatic degradation and, consequently, their pharmacokinetic profile.

The presence of the 8-oxo group in this compound is a key structural modification compared to 6-chloropurine. This functional group can influence the electronic properties of the purine ring and its interaction with metabolic enzymes. For instance, the 8-oxo moiety may alter the substrate specificity for enzymes like xanthine oxidase or introduce new sites for conjugation reactions.

| Structural Modification | Predicted Impact on Metabolic Stability | Potential Metabolic Pathways Affected |

|---|---|---|

| Addition of a methyl group at N9 | May increase stability by blocking conjugation at this position. | Glucuronidation, Sulfation |

| Replacement of the 6-chloro group with a bulkier halogen (e.g., bromo) | May decrease the rate of glutathione conjugation due to steric hindrance. | Glutathione S-transferase activity |

| Introduction of an amino group at C2 | May introduce a new site for oxidation or conjugation. | Cytochrome P450 oxidation, N-acetylation |

| Hydroxylation of the purine ring | Generally increases water solubility and facilitates excretion, potentially decreasing stability. | Phase I and Phase II metabolism |

Enzyme Systems Involved in the Biotransformation of this compound Derivatives

The biotransformation of this compound and its derivatives is mediated by a variety of enzyme systems, primarily categorized into Phase I and Phase II reactions.

Phase I Enzymes:

Xanthine Oxidase (XO): This enzyme is a key player in purine catabolism and is known to oxidize a wide range of purine analogues. It is highly probable that XO is involved in the metabolism of this compound, potentially catalyzing the hydroxylation of the purine ring.

Cytochrome P450 (CYP) Enzymes: While not the primary route for many purine analogues, CYP enzymes can be involved in the oxidative metabolism of certain derivatives. The specific CYP isoforms involved would depend on the structural features of the analogue.

Phase II Enzymes:

Glutathione S-Transferases (GSTs): As previously discussed, GSTs are crucial for the conjugation of 6-chloropurine analogues with glutathione. This is a major pathway for detoxification and elimination.

UDP-Glucuronosyltransferases (UGTs): UGTs catalyze the conjugation of xenobiotics with glucuronic acid, another important mechanism for increasing water solubility and facilitating excretion. The hydroxyl group of the 8-oxo tautomer could be a potential site for glucuronidation.

Sulfotransferases (SULTs): These enzymes mediate the transfer of a sulfonate group to hydroxyl or amino groups on xenobiotics. The 8-oxo group could also be a target for sulfation.

| Enzyme System | Metabolic Reaction | Potential Role in this compound Metabolism |

|---|---|---|

| Xanthine Oxidase | Oxidation | Metabolism of the purine ring, potentially at the C2 position. |

| Cytochrome P450s | Oxidation, Dealkylation | Metabolism of substituted analogues. |

| Glutathione S-Transferases | Glutathione Conjugation | Detoxification via conjugation at the C6 position. |

| UDP-Glucuronosyltransferases | Glucuronidation | Conjugation at the 8-oxo group. |

| Sulfotransferases | Sulfation | Conjugation at the 8-oxo group. |

Future Directions and Therapeutic Prospects of 6 Chloro 7h Purin 8 9h One Research

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The future synthesis of 6-Chloro-7H-purin-8(9H)-one and its analogs will likely focus on methodologies that offer greater efficiency, selectivity, and sustainability. Traditional methods for the synthesis of purine (B94841) derivatives can be lengthy and often result in mixtures of isomers, necessitating tedious purification steps. Modern synthetic chemistry offers several avenues to overcome these challenges.

Multicomponent reactions (MCRs) are emerging as a powerful tool for the synthesis of complex heterocyclic scaffolds like purines from simple, readily available starting materials in a single step. bohrium.comunipr.it The application of MCRs to the synthesis of 6-chloro-8-oxopurine derivatives could significantly streamline their production. Furthermore, the use of green chemistry principles, such as employing environmentally benign solvents and catalysts, will be crucial in developing sustainable synthetic routes. bohrium.comunipr.it

Regioselective functionalization of the purine core is another area of active research. researchgate.net For instance, the direct and regioselective C-H cyanation of purines has been developed, which could be adapted to introduce other functional groups at specific positions of the this compound scaffold. mdpi.com Such precise control over substitution patterns is essential for fine-tuning the biological activity of the resulting molecules.

Computational studies are also expected to play a more significant role in predicting reaction outcomes and guiding the design of synthetic pathways. rsc.org By modeling the reactivity of different sites on the purine ring, researchers can identify the most promising strategies for achieving the desired substitutions with high selectivity. rsc.org

Table 1: Comparison of Synthetic Methodologies for Purine Derivatives

| Methodology | Advantages | Disadvantages | Potential for this compound Synthesis |

| Traditional Multi-step Synthesis | Well-established procedures | Time-consuming, often low-yielding, may produce isomeric mixtures | Current standard, but with room for improvement |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, and convergence | Requires careful optimization of reaction conditions | High potential for rapid and diverse analog synthesis |

| Regioselective C-H Functionalization | Precise control over substitution patterns | May require specific directing groups or catalysts | Excellent for targeted modifications to enhance potency and selectivity |

| Microwave-assisted Synthesis | Reduced reaction times, often higher yields | Requires specialized equipment | Can significantly accelerate the synthesis of analogs |

| Flow Chemistry | Improved safety, scalability, and reproducibility | Initial setup can be complex and costly | Suitable for large-scale production of lead compounds |

Exploration of New Biological Targets for Purine Derivatives

The therapeutic potential of purine derivatives is vast, owing to their ability to interact with a wide range of biological targets. nih.gov While purine analogs have been extensively studied as anticancer and antiviral agents, future research on this compound and its derivatives should explore a broader spectrum of biological targets. nih.gov

The "purinome," which encompasses all proteins that bind to purine-based ligands, represents a rich source of potential targets. bohrium.com This includes enzymes such as kinases, polymerases, and metabolic enzymes, as well as receptors like adenosine (B11128) and P2Y receptors. The unique structural features of this compound may confer selectivity for specific members of these protein families.

Recent studies have highlighted the potential of purine derivatives in modulating the immune system, making them attractive candidates for the treatment of autoimmune diseases and inflammation. nih.gov Furthermore, the role of purinergic signaling in the central nervous system suggests that this compound analogs could be investigated for their potential in treating neurological and psychiatric disorders.

The emergence of antibiotic resistance also presents an opportunity for the development of novel antibacterial agents. The purine biosynthesis pathway is essential for microbial survival and represents a validated target for antimicrobial drug discovery. nih.gov Derivatives of this compound could be designed to selectively inhibit key enzymes in this pathway in pathogenic bacteria.

Rational Design of this compound Analogues with Improved Potency and Selectivity

Rational drug design, guided by an understanding of structure-activity relationships (SAR), will be pivotal in optimizing the therapeutic properties of this compound. The chloro group at the 6-position is a key functional group that can be displaced by various nucleophiles to generate a diverse library of analogs with substitutions at this position. mdpi.comnih.gov The nature of the substituent at the 6-position can significantly influence the compound's interaction with its biological target.

Similarly, modifications at the N7 and N9 positions of the purine ring can modulate the compound's solubility, cell permeability, and binding affinity. nih.gov SAR studies will involve the systematic variation of these substituents and the evaluation of the resulting analogs in relevant biological assays. For example, in the context of anticancer drug discovery, a series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivatives were designed and synthesized, with one compound showing potent antiproliferative activity against lung cancer cells. nih.gov